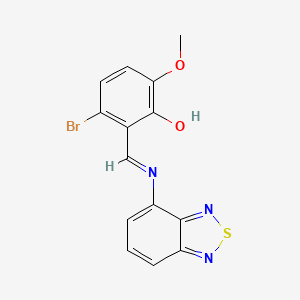
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring. This intermediate can then be brominated at the desired position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
This can be achieved through a nucleophilic substitution reaction, where the brominated benzothiadiazole intermediate reacts with a methoxyphenol derivative in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the benzothiadiazole ring can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution of the bromine atom can produce a variety of substituted benzothiadiazole derivatives .
Applications De Recherche Scientifique
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol has several scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electron-accepting properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The benzothiadiazole core can act as an electron acceptor, facilitating charge transfer processes in optoelectronic applications. In biological systems, the compound can bind to active sites of enzymes, inhibiting their catalytic activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,1,3-Benzothiadiazol-4-yl isocyanate
- 4-bromo-2,1,3-benzothiadiazole
- 5-Methyl-2,1,3-benzothiadiazol-4-amine
- (2,1,3-benzothiadiazol-5-yloxy)acetic acid
Uniqueness
Compared to similar compounds, 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol stands out due to its unique combination of functional groupsAdditionally, its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial purposes .
Propriétés
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-20-12-6-5-9(15)8(14(12)19)7-16-10-3-2-4-11-13(10)18-21-17-11/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJACTCAGUBACFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=NC2=CC=CC3=NSN=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














